molecular formula C18H19N3O4 B12177572 4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide

4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12177572
M. Wt: 341.4 g/mol
InChI Key: HBZRTYXRFMQHKO-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 4,7-dimethoxyindole and 6-methoxypyridine-3-carboxylic acid. The key steps may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Methoxylation: Introduction of methoxy groups at specific positions using methanol and a suitable catalyst.

    Amidation: Coupling of the indole derivative with 6-methoxypyridine-3-carboxylic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific receptors or enzymes.

    Biological Studies: Investigation of its biological activity in cell-based assays or animal models.

    Chemical Biology: Use as a probe to study biological pathways or molecular interactions.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide would depend on its specific biological target. It may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1H-indole-2-carboxamide: Lacks the pyridine moiety.

    N-(6-Methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide: Lacks the methoxy groups on the indole ring.

    1-Methyl-1H-indole-2-carboxamide: Lacks both the methoxy groups and the pyridine moiety.

Uniqueness

4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide is unique due to the presence of both methoxy groups and the pyridine moiety, which may confer specific biological activity and chemical properties not found in similar compounds.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C18H19N3O4/c1-21-13(18(22)20-11-5-8-16(25-4)19-10-11)9-12-14(23-2)6-7-15(24-3)17(12)21/h5-10H,1-4H3,(H,20,22)

InChI Key

HBZRTYXRFMQHKO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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